PROTAC BRD4 Degrader-11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C61H75F2N9O12S4 |

|---|---|

Molecular Weight |

1292.6 g/mol |

IUPAC Name |

[(3R,5S)-1-[(2S)-2-[11-[[8-(3,5-difluoro-2-pyridinyl)-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carbonyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl] [(2R)-2-methylsulfonylsulfanylpropyl] carbonate |

InChI |

InChI=1S/C61H75F2N9O12S4/c1-36(86-88(8,81)82)33-83-60(78)84-43-25-49(57(75)67-27-38-18-20-39(21-19-38)53-37(2)68-35-85-53)72(31-43)59(77)54(61(3,4)5)69-50(73)17-15-13-11-9-10-12-14-16-22-64-56(74)44-26-48-45(23-40(44)34-87(7,79)80)46-32-70(6)58(76)52-51(46)41(28-65-52)30-71(48)55-47(63)24-42(62)29-66-55/h18-21,23-24,26,28-29,32,35-36,43,49,54,65H,9-17,22,25,27,30-31,33-34H2,1-8H3,(H,64,74)(H,67,75)(H,69,73)/t36-,43-,49+,54-/m1/s1 |

InChI Key |

XFVLGTSZPLRRLI-HXMREKMRSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OC(=O)OC[C@@H](C)SS(=O)(=O)C |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OC(=O)OCC(C)SS(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of PROTAC BRD4 Degrader-11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that block a protein's function, PROTACs are heterobifunctional molecules that induce selective intracellular proteolysis, offering a catalytic mode of action and the potential to target proteins previously considered "undruggable".[1][2] This guide provides an in-depth technical overview of the mechanism of action of PROTAC BRD4 Degrader-11, a potent degrader of the Bromodomain and Extra-Terminal (BET) protein family member, BRD4.

BRD4 is a critical epigenetic reader that plays a pivotal role in regulating the transcription of key oncogenes, such as c-MYC, making it a prime target in oncology.[3][4] this compound leverages the ubiquitin-proteasome system to specifically target and eliminate BRD4, thereby inhibiting its downstream signaling pathways. This document will detail the molecular interactions, signaling pathways, and experimental methodologies used to characterize this and similar BRD4 degraders.

Core Mechanism of Action

The fundamental mechanism of this compound involves the formation of a ternary complex between the BRD4 protein and an E3 ubiquitin ligase, facilitated by the PROTAC molecule. This induced proximity triggers the transfer of ubiquitin from the E3 ligase to a lysine residue on the BRD4 protein. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another degradation cycle.[5][6]

"this compound," also referred to as compound 9a, is a potent chimeric BRD4 degrader.[7][8] It is a von Hippel-Lindau (VHL) E3 ligase-based PROTAC.[3][9]

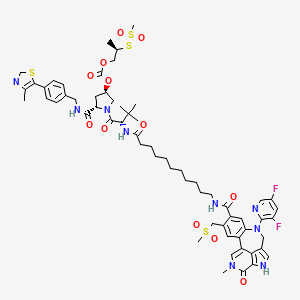

Molecular Structure

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and other well-characterized BRD4 degraders, providing a comparative overview of their potency and binding affinities.

Table 1: Degradation Potency of BRD4 PROTACs

| PROTAC | E3 Ligase Recruiter | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |

| This compound (as ADC) | VHL | PC3 (STEAP1 Ab) | 0.23 | N/A | [7][8] |

| This compound (as ADC) | VHL | PC3 (CLL1 Ab) | 0.38 | N/A | [7][8] |

| MZ1 | VHL | HeLa | 2-20 | >90 | [10] |

| ARV-771 | VHL | 22Rv1 | <5 | N/A | [1][11] |

| dBET6 | Cereblon | HEK293T | 6 | 97 | [7] |

ADC: Antibody-Drug Conjugate N/A: Not Available

Table 2: Binding Affinities of BRD4 PROTAC Components

| PROTAC | Component | Target | Binding Affinity (Kd/IC50, nM) | Method | Reference(s) |

| MZ1 | BRD4 Ligand (JQ1-based) | BRD4 (BD1) | 39 | ITC | [2] |

| MZ1 | BRD4 Ligand (JQ1-based) | BRD4 (BD2) | 15 | ITC | [2] |

| MZ1 | VHL Ligand | VHL | 66 | ITC | [10] |

| ARV-771 | BRD4 Ligand | BRD4 (BD1) | 9.6 | N/A | [1][12] |

| ARV-771 | BRD4 Ligand | BRD4 (BD2) | 7.6 | N/A | [1][12] |

| dBET6 | BRD4 Ligand (JQ1-based) | BRD4 | 14 (IC50) | N/A | [3] |

BD1/BD2: Bromodomain 1/2 ITC: Isothermal Titration Calorimetry N/A: Not Available

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the BRD4 signaling pathway, the general PROTAC mechanism of action, and a typical experimental workflow for assessing protein degradation.

References

- 1. protocols.io [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. xcessbio.com [xcessbio.com]

- 4. PROTAC BRD4 Degrader-5 | PROTAC Degrader of BRD4 | 2409538-70-9 | InvivoChem [invivochem.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. broadpharm.com [broadpharm.com]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Structure and Function of PROTAC BRD4 Degrader-11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PROTAC BRD4 Degrader-11, a potent and specific degrader of the bromodomain-containing protein 4 (BRD4). This document details its chemical structure, mechanism of action, and includes relevant experimental data and protocols for its characterization.

Core Structure and Chemical Properties

This compound, also referred to as compound 9a , is a heterobifunctional molecule designed to induce the targeted degradation of BRD4.[1][2] It functions by simultaneously binding to BRD4 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery.[3]

The structure of this compound is comprised of three key components: a ligand that binds to the BRD4 protein, a ligand that recruits the VHL E3 ligase, and a flexible linker that connects these two moieties.

The full chemical name for this compound is (2S,4R)-1-[(2S)-2-(11-{[8-(3,5-difluoropyridin-2-yl)-4-(methanesulfonylmethyl)-15-methyl-14-oxo-8,12,15-triazatetracyclo[8.6.1.0²,⁷.0¹³,¹⁷]heptadeca-1(16),2,4,6,10,13(17)-hexaen-5-yl]formamido}undecanamido)-3,3-dimethylbutanoyl]-4-({[(2R)-2-(methanesulfonylsulfanyl)propoxy]carbonyl}oxy)-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide.[3]

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C61H75F2N9O12S4 | [1] |

| Molecular Weight | 1292.56 g/mol | [1] |

| Common Name | Compound 9a | [2] |

| E3 Ligase Ligand | von Hippel-Lindau (VHL) | [3] |

| Target Protein Ligand | BRD4 binder | [3] |

Logical Structure of this compound

Caption: Modular composition of this compound.

Mechanism of Action: Targeted Protein Degradation

This compound operates through the Proteolysis Targeting Chimera (PROTAC) technology to induce the degradation of BRD4. This process involves the formation of a ternary complex between BRD4, the PROTAC molecule, and the VHL E3 ubiquitin ligase.

Once this complex is formed, the E3 ligase ubiquitinates BRD4, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can induce the degradation of another BRD4 protein, acting in a catalytic manner.

Signaling Pathway of BRD4 Degradation

Caption: BRD4 degradation pathway mediated by a VHL-recruiting PROTAC.

Quantitative Data

This compound has demonstrated high potency in inducing the degradation of BRD4 in cellular assays. The following table summarizes its degradation efficiency.

Table 2: In Vitro Degradation Efficiency of this compound

| Cell Line | Conjugation | DC50 (nM) | Source |

| PC3 (Prostate Cancer) | STEAP1 Antibody | 0.23 | [2] |

| PC3 (Prostate Cancer) | CLL1 Antibody | 0.38 | [2] |

Experimental Protocols

Synthesis of this compound (Compound 9a)

The synthesis of this compound is a multi-step process involving the preparation of the BRD4 ligand, the VHL ligand, and the linker, followed by their conjugation. The detailed synthetic scheme and procedures can be found in the supporting information of the primary publication by Dragovich et al. in the Journal of Medicinal Chemistry (2021, 64(5), 2576-2607). A generalized workflow is presented below.

Experimental Workflow for PROTAC Synthesis and Characterization

References

The Rise of Targeted Protein Degradation: A Technical Guide to the Discovery and Development of PROTAC BRD4 Degrader-11 (ARV-771)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, development, and mechanism of action of PROTAC BRD4 Degrader-11, also known as ARV-771. This novel heterobifunctional molecule exemplifies the power of Proteolysis Targeting Chimeras (PROTACs) in hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. We will delve into the quantitative data supporting its efficacy, detailed experimental protocols for its evaluation, and the intricate signaling pathways it modulates.

Introduction: A New Paradigm in Drug Discovery

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address targets previously considered "undruggable" by traditional small molecule inhibitors. PROTACs are at the forefront of this revolution. These chimeric molecules are engineered with two distinct ligands: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

ARV-771 is a potent, small-molecule pan-BET (Bromodomain and Extra-Terminal domain) protein degrader.[1] It is designed to target the BET family of proteins—BRD2, BRD3, and BRD4—which are crucial epigenetic readers involved in regulating gene expression.[2] Dysregulation of BET protein activity is a hallmark of numerous cancers, making them attractive therapeutic targets.[2] ARV-771 was developed to offer a more profound and sustained suppression of BET protein function compared to traditional inhibitors.[3]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

ARV-771 operates through a catalytic mechanism, recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the BET proteins.[1] This action leads to the formation of a ternary complex between the BET protein, ARV-771, and the VHL E3 ligase.[1] The close proximity induced by ARV-771 allows for the efficient transfer of ubiquitin from the E3 ligase to the BET protein. Poly-ubiquitinated BET proteins are then recognized and degraded by the 26S proteasome, leading to their clearance from the cell.[3] This degradation, rather than simple inhibition, results in a durable suppression of downstream signaling pathways. A key downstream effector of BET proteins is the oncoprotein c-MYC; treatment with ARV-771 leads to a significant reduction in c-MYC levels.[4]

Caption: Mechanism of ARV-771 induced BET protein degradation.

Quantitative Data

The efficacy of ARV-771 has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: Binding Affinity (Kd) of ARV-771 for BET Bromodomains

| Bromodomain | Binding Affinity (Kd) (nM) |

| BRD2(1) | 34[5] |

| BRD2(2) | 4.7[5] |

| BRD3(1) | 8.3[5] |

| BRD3(2) | 7.6[5] |

| BRD4(1) | 9.6[5] |

| BRD4(2) | 7.6[5] |

Table 2: In Vitro Degradation and Potency of ARV-771

| Cell Line | Parameter | Value |

| 22Rv1 (CRPC) | DC50 (BRD2/3/4 Degradation) | < 5 nM[6] |

| 22Rv1 (CRPC) | IC50 (c-MYC Depletion) | < 1 nM[4] |

| VCaP (CRPC) | DC50 (BRD2/3/4 Degradation) | Potent activity observed[3] |

| LnCaP95 (CRPC) | DC50 (BRD2/3/4 Degradation) | Potent activity observed[3] |

Table 3: In Vivo Efficacy of ARV-771 in Xenograft Models

| Xenograft Model | Treatment | Outcome |

| 22Rv1 (CRPC) | 10 mg/kg, daily s.c. for 3 days | 37% BRD4 downregulation, 76% c-MYC downregulation in tumors[4] |

| 22Rv1 (CRPC) | Daily s.c. administration | Dose-dependent decrease in tumor size[3] |

| VCaP (CRPC) | Intermittent dosing | Tumor growth inhibition[3] |

| HepG2 (HCC) | 20 mg/kg/day, i.h. for 25 days | Significant reduction in tumor volume and weight[7] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize ARV-771.

Cell Viability Assay

This assay measures the anti-proliferative effects of ARV-771.

-

Cell Seeding: Seed 22Rv1 cells at a density of 5,000 cells per well in a 96-well plate.[5]

-

Compound Treatment: Treat cells with a serial dilution of ARV-771 (e.g., 1:3 dilution for a 10-point dose curve) for 72 hours.[5]

-

Viability Assessment: Use a commercial cell viability reagent (e.g., CellTiter-Glo®) to measure ATP levels, which correlate with the number of viable cells.

-

Data Analysis: Plot the percentage of viable cells against the log of the compound concentration to determine the IC50 value.

Western Blotting for Protein Degradation

This technique is used to visualize and quantify the degradation of BET proteins.

-

Cell Lysis: Treat cells with ARV-771 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometry analysis can be performed to quantify the relative protein levels.

c-MYC ELISA

This assay quantifies the levels of the c-MYC oncoprotein, a downstream target of BRD4.

-

Cell Seeding and Treatment: Seed 22Rv1 cells (30,000 cells/well) or VCaP cells (40,000 cells/well) in 96-well plates and treat with a serial dilution of ARV-771.[5]

-

Cell Lysis: Lyse the cells according to the ELISA kit manufacturer's protocol.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions, which typically involves capturing c-MYC with a specific antibody, followed by detection with a labeled secondary antibody.

-

Data Analysis: Generate a standard curve and determine the concentration of c-MYC in the samples.

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of ARV-771 in a living organism.

-

Cell Implantation: Subcutaneously implant cancer cells (e.g., 5 x 10^6 22Rv1 cells in Matrigel) into immunocompromised mice (e.g., Nu/Nu mice).[3]

-

Tumor Growth and Randomization: Allow tumors to reach a specified size (e.g., >200 mm³) before randomizing the mice into treatment and vehicle control groups.[3]

-

Drug Administration: Administer ARV-771 via a suitable route (e.g., subcutaneous injection) at a specified dose and schedule.[3]

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Pharmacodynamic Analysis: At the end of the study, harvest tumors and other tissues for analysis of protein levels (e.g., by Western blot) and other biomarkers.[3]

Caption: A typical workflow for in vivo xenograft studies.

BRD4 Signaling Pathways

BRD4 is a master regulator of transcription and is involved in numerous signaling pathways critical for cancer cell proliferation, survival, and metastasis.[2] By degrading BRD4, ARV-771 impacts these pathways.

-

c-MYC Regulation: BRD4 is a key co-activator of the c-MYC oncogene. Degradation of BRD4 by ARV-771 leads to a rapid and sustained downregulation of c-MYC expression, a critical driver in many cancers.[4]

-

NF-κB Signaling: BRD4 interacts with and enhances the transcriptional activity of the NF-κB pathway, which is involved in inflammation and cancer.[2]

-

JAK/STAT3 Pathway: BRD4 has been shown to regulate the activation of the JAK/STAT3 signaling pathway, which plays a role in cell proliferation and survival.

-

Notch Signaling: In some cancers, such as triple-negative breast cancer, BRD4 regulates the Jagged1/Notch1 signaling pathway, which is involved in cell migration and invasion.[8]

Caption: Overview of BRD4's role in key cancer signaling pathways.

Conclusion

This compound (ARV-771) represents a significant advancement in the field of targeted protein degradation. Its ability to potently and selectively degrade BET proteins offers a promising therapeutic strategy for various cancers, including castration-resistant prostate cancer. The data and protocols outlined in this guide provide a comprehensive overview for researchers and drug development professionals seeking to understand and build upon the pioneering work in this exciting area of oncology research. The continued exploration and development of PROTACs like ARV-771 hold the potential to transform the treatment landscape for many challenging diseases.

References

- 1. pnas.org [pnas.org]

- 2. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 3. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhanced Protein Degradation by Intracellular Delivery of Pre-Fused PROTACs Using Lipid-like Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]

- 7. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BRD4 regulates breast cancer dissemination through Jagged1/Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Technical Guide to PROTAC BRD4 Degrader-11: Mechanism and Impact on Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function and impact of PROTAC BRD4 Degrader-11, a proteolysis-targeting chimera designed to induce the degradation of the bromodomain and extraterminal domain protein 4 (BRD4). BRD4 is a critical epigenetic reader and transcriptional regulator, making it a high-value target in various diseases, particularly cancer. This document details the mechanism of action of BRD4-targeting PROTACs, their effect on downstream gene transcription, and provides comprehensive experimental protocols for their evaluation.

Introduction to BRD4 and PROTAC Technology

BRD4: A Master Transcriptional Regulator

BRD4 is a member of the Bromodomain and Extraterminal domain (BET) family of proteins that play a pivotal role in regulating gene expression.[1][2] It acts as an epigenetic reader by binding to acetylated lysine residues on histone tails, a key mark of active chromatin.[1][2] Upon binding, BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb) complex.[1][3] This recruitment leads to the phosphorylation of RNA Polymerase II, which in turn promotes the transition from transcriptional pausing to productive elongation, driving the expression of key genes involved in cell cycle progression, proliferation, and oncogenesis, such as the proto-oncogene c-MYC.[3] Dysregulation and overexpression of BRD4 are implicated in numerous cancers, making it a compelling therapeutic target.[2][4]

PROTAC Technology: A New Paradigm in Targeted Therapy

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting a target protein, harnesses the cell's own ubiquitin-proteasome system (UPS) to induce its degradation.[5][6][7] PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6] This dual-binding action brings the target protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin to the target.[8] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[6][8] A key advantage of this approach is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules.[5][7][8]

Mechanism of Action of this compound

This compound is a chimeric molecule that connects a ligand for BRD4 with a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[9][10][11] Its mechanism of action follows the canonical PROTAC pathway:

-

Ternary Complex Formation: this compound first binds to both BRD4 and the VHL E3 ligase, forming a transient ternary complex (BRD4-PROTAC-VHL).

-

Ubiquitination: Within this complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of BRD4.

-

Proteasomal Degradation: The resulting polyubiquitinated BRD4 is recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.

-

Recycling: The PROTAC molecule is then released and can participate in another cycle of degradation.

Mechanism of Action of this compound.

Effect on Gene Transcription

By inducing the degradation of BRD4, this compound effectively removes a key component of the transcriptional machinery. This has profound effects on the expression of BRD4-dependent genes. The most well-documented consequence is the suppression of c-MYC transcription.[10] The degradation of BRD4 prevents the recruitment of P-TEFb to the c-MYC promoter and super-enhancers, leading to a rapid decrease in c-MYC mRNA and protein levels. This downregulation of a potent oncogene is a primary driver of the anti-proliferative effects of BRD4 degraders in cancer cells.

BRD4's Role in Gene Transcription and its Inhibition by PROTACs.

Quantitative Data on BRD4 Degradation and Activity

The efficacy of a PROTAC is quantified by its degradation capability (DC50 and Dmax) and its biological effect (e.g., IC50 for cell viability).

Table 1: Degradation Efficiency of this compound

| Cell Line | Target | DC50 (nM) | Notes | Reference |

| PC3 (Prostate Cancer) | BRD4 | 0.23 | Conjugated with STEAP1 antibody | [9][10][11][12] |

| PC3 (Prostate Cancer) | BRD4 | 0.38 | Conjugated with CLL1 antibody | [9][10][11][12] |

Table 2: Illustrative Degradation and Anti-proliferative Activity of Other BRD4 PROTACs

| Compound | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |

| QCA570 | 5637, T24, UM-UC-3, J82, EJ-1 (Bladder Cancer) | ~1 | >90 at 3 nM | N/A | [13] |

| dBET1 | MV4;11 (AML) | N/A | N/A | 140 | [14] |

| MZ1 | NB4, K562, Kasumi-1, MV4-11 (AML) | N/A | >90 at 100 nM | N/A |

Table 3: Illustrative Effect of BRD4 Degradation on Target Gene mRNA Levels

| Compound | Cell Line | Target Gene | Effect | Reference |

| QCA570 | J82, T24 (Bladder Cancer) | c-MYC, EZH2 | Significant downregulation | |

| MZ1 | AML cell lines | c-MYC, ANP32B | Significant downregulation | |

| dBET1 | MV4;11 (AML) | MYC, PIM1 | Downregulation | [14] |

Experimental Protocols

Western Blotting for BRD4 Degradation

This protocol details the assessment of BRD4 protein levels following treatment with a PROTAC degrader.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., PC3, MV4-11) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with a dose-response range of this compound (e.g., 0.1 nM to 1000 nM) or a single concentration for a time-course experiment (e.g., 1, 3, 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for each sample (e.g., 20-30 µg per lane) and prepare with Laemmli sample buffer.

-

Denature samples by heating at 95°C for 5 minutes.

-

Load samples onto a 4-15% polyacrylamide gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against BRD4 (e.g., rabbit anti-BRD4) overnight at 4°C.

-

Incubate the membrane with a loading control primary antibody (e.g., mouse anti-GAPDH or β-actin) as well.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

-

-

Data Analysis:

-

Quantify the band intensity using software like ImageJ.

-

Normalize the BRD4 band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of BRD4 remaining relative to the vehicle control.

-

Plot the percentage of BRD4 remaining against the log of the PROTAC concentration to determine the DC50.

-

Western Blot Experimental Workflow.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This protocol is for measuring changes in the mRNA levels of BRD4 target genes like c-MYC.

Methodology:

-

Cell Culture and Treatment:

-

Treat cells with this compound as described in the Western blot protocol (Section 5.1.1). A treatment time of 6-24 hours is typically sufficient to observe changes in mRNA levels.

-

-

RNA Extraction:

-

Wash cells with PBS and lyse them directly in the well using a lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

-

Extract total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

-

-

qPCR:

-

Prepare the qPCR reaction mix using a SYBR Green-based master mix.

-

For each sample, set up reactions in triplicate for the target gene (c-MYC) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Example Human Primer Sequences:

-

c-MYC Forward: 5'-GCTGCTTAGACGCTGGATTT-3'

-

c-MYC Reverse: 5'-TAACGTTGAGGGGCATCG-3'

-

GAPDH Forward: 5'-GGAGCGAGATCCCTCCAAAAT-3'

-

GAPDH Reverse: 5'-GGCTGTTGTCATACTTCTCATGG-3'

-

-

Perform the qPCR reaction using a real-time PCR system with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

-

Include a melt curve analysis to ensure primer specificity.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each reaction.

-

Calculate the change in target gene expression using the ΔΔCt method.

-

Normalize the Ct value of the target gene to the Ct value of the housekeeping gene for each sample (ΔCt = Cttarget - Cthousekeeping).

-

Normalize the ΔCt of the treated samples to the ΔCt of the vehicle control sample (ΔΔCt = ΔCttreated - ΔCtcontrol).

-

Calculate the fold change in expression as 2-ΔΔCt.

-

-

qPCR Experimental Workflow.

Confirmation of Proteasome-Dependent Degradation

To confirm that the observed protein degradation is mediated by the ubiquitin-proteasome system as expected for a PROTAC, a co-treatment experiment with a proteasome inhibitor is essential.

Methodology:

-

Pre-treatment: Plate and culture cells as previously described. One to two hours before adding the PROTAC, pre-treat a set of wells with a proteasome inhibitor (e.g., 10 µM MG-132) or an E1 neddylation inhibitor (e.g., 1 µM MLN4924).

-

Co-treatment: Add the PROTAC degrader at a concentration known to cause significant degradation (e.g., 10x DC50) to both the pre-treated and non-pre-treated wells.

-

Analysis: After the desired incubation time, harvest the cells and perform Western blotting for BRD4 as described in Section 5.1.

-

Expected Outcome: If the degradation is proteasome-dependent, the presence of the proteasome inhibitor should rescue the BRD4 protein levels, meaning the degradation will be significantly reduced or completely blocked compared to the cells treated with the PROTAC alone.

Conclusion

This compound and other molecules in its class represent a powerful strategy for targeting the transcriptional regulator BRD4. By hijacking the cell's endogenous protein disposal machinery, these degraders can catalytically eliminate BRD4, leading to the potent downregulation of key oncogenic drivers like c-MYC. The in-depth protocols provided in this guide offer a robust framework for researchers to quantify the degradation efficiency and downstream transcriptional effects of these promising therapeutic agents. As the field of targeted protein degradation continues to expand, a thorough understanding of these evaluation methodologies is critical for the successful development of the next generation of precision medicines.

References

- 1. Brd4 regulates the expression of essential autophagy genes and Keap1 in AML cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. plexium.com [plexium.com]

- 4. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. origene.com [origene.com]

- 6. BRD4 Targets the KEAP1-Nrf2-G6PD Axis and Suppresses Redox Metabolism in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. oncotarget.com [oncotarget.com]

- 9. Discovery of Monovalent Direct Degraders of BRD4 that Act via the Recruitment of DCAF11 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound|CAS |DC Chemicals [dcchemicals.com]

- 11. biorxiv.org [biorxiv.org]

- 12. This compound Datasheet DC Chemicals [dcchemicals.com]

- 13. Antitumor Effect of Anti-c-Myc Aptamer-Based PROTAC for Degradation of the c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Architecture of Induced Proximity: A Technical Guide to the PROTAC BRD4 Degrader Ternary Complex

For the attention of researchers, scientists, and drug development professionals, this technical guide provides an in-depth analysis of the ternary complex formed by a von Hippel-Lindau (VHL)-recruiting PROTAC (Proteolysis Targeting Chimera) targeting the bromodomain-containing protein 4 (BRD4). Due to the limited public availability of detailed biophysical data for "PROTAC BRD4 Degrader-11," this guide will utilize the well-characterized and structurally elucidated PROTAC, MZ1, as a representative example to illustrate the core principles of ternary complex formation and function.

PROTACs represent a revolutionary therapeutic modality that hijacks the cell's natural protein disposal system to eliminate disease-causing proteins. At the heart of this mechanism is the formation of a transient ternary complex, a crucial event that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This guide will dissect the formation, structure, and functional consequences of the BRD4 degrader ternary complex.

Core Mechanism: The PROTAC-Induced Ternary Complex

The fundamental principle of a BRD4 PROTAC, such as MZ1 or this compound, is to act as a molecular bridge. One end of the PROTAC molecule binds to a bromodomain of BRD4, a transcriptional regulator implicated in various cancers, while the other end recruits the VHL E3 ubiquitin ligase complex. This simultaneous binding event results in the formation of a [Target:PROTAC:E3 Ligase] ternary complex. The stability and conformation of this complex are paramount for efficient ubiquitination of the target protein.

The formation of the ternary complex is a key step in the substoichiometric catalytic mechanism of PROTACs.[1] Once the complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of BRD4. This polyubiquitination marks BRD4 for recognition and degradation by the 26S proteasome. The PROTAC is then released to engage another target protein and E3 ligase, continuing its catalytic cycle.

Quantitative Analysis of Ternary Complex Formation

The efficacy of a PROTAC is intimately linked to the biophysical properties of the ternary complex it forms. Key parameters include the binding affinities of the PROTAC for its target and E3 ligase, as well as the cooperativity of ternary complex formation. Cooperativity (α) is a measure of how the binding of one protein partner influences the affinity for the other. A cooperativity value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third component.

The following tables summarize the binding affinities and thermodynamic parameters for the well-characterized BRD4 degrader, MZ1.

| Binary Binding Affinities (MZ1) | Dissociation Constant (Kd) [nM] | Technique |

| MZ1 vs. VCB Complex | 66 | Isothermal Titration Calorimetry (ITC)[1] |

| MZ1 vs. BRD4 (BD2) | 15 | Isothermal Titration Calorimetry (ITC)[1] |

| MZ1 vs. BRD4 (BD1) | 382 | MedChemExpress[2] |

| MZ1 vs. BRD2 (BD2) | 228 | MedChemExpress[2] |

| MZ1 vs. BRD3 (BD2) | 115 | MedChemExpress[2] |

| Ternary Complex Affinity and Cooperativity (MZ1 with BRD4 BD2) | Dissociation Constant (Kd) [nM] | Cooperativity (α) | Technique |

| VCB binding to MZ1:BRD4(BD2) | 4.4 ± 1.0 | ~15 | Isothermal Titration Calorimetry (ITC)[3] |

| Cellular Degradation Potency (DC50) | DC50 (nM) | Cell Line |

| This compound (conjugated with STEAP1 Ab) | 0.23 | PC3[4][5] |

| This compound (conjugated with CLL1 Ab) | 0.38 | PC3[4][5] |

| MZ1 | 2-20 | Various[1] |

Structural Insights from X-ray Crystallography

The crystal structure of the ternary complex formed by MZ1, the VHL-EloB-EloC (VCB) complex, and the second bromodomain of BRD4 (BRD4BD2) (PDB ID: 5T35) provides a high-resolution snapshot of the molecular interactions underpinning its activity.[6][7] The structure reveals that MZ1 is nestled in a groove between VHL and BRD4BD2, inducing novel protein-protein interactions that are not present in the absence of the PROTAC.[6] These de novo contacts are crucial for the stability and cooperativity of the ternary complex.

Experimental Protocols

The characterization of a PROTAC's ternary complex involves a suite of biophysical and cellular assays. Below are outlines of key experimental methodologies.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique used to measure the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Protocol Outline for Ternary Complex Characterization:

-

Protein Preparation: Express and purify the VCB complex and the BRD4 bromodomain constructs. Ensure high purity and proper folding.

-

Buffer Preparation: Use a buffer in which all components are stable and soluble, such as 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP. It is critical to dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heat of dilution effects.

-

Binary Titrations:

-

To determine the binding of the PROTAC to VCB, titrate the PROTAC into the VCB solution in the ITC cell.

-

To determine the binding of the PROTAC to the BRD4 bromodomain, titrate the PROTAC into the bromodomain solution.

-

-

Ternary Titration:

-

To measure the affinity of VCB for the pre-formed PROTAC:BRD4 bromodomain complex, saturate the BRD4 bromodomain with the PROTAC and titrate this complex with the VCB solution.

-

-

Data Analysis: Fit the integrated heat data to a suitable binding model (e.g., one-site binding) to obtain the thermodynamic parameters. The cooperativity (α) can be calculated from the ratio of the binary and ternary binding affinities.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. xcessbio.com [xcessbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. First ternary crystal structure of a PROTAC bound to to its E3 ligase VHL and Brd4 target – Ciulli Laboratory [sites.dundee.ac.uk]

The Core Mechanism of PROTAC BRD4 Degrader-11: A Technical Guide to VHL-Mediated Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of PROTAC BRD4 Degrader-11, a chimeric molecule designed to induce the targeted degradation of the bromodomain and extra-terminal domain (BET) protein BRD4. This degrader operates by hijacking the cellular ubiquitin-proteasome system, specifically recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the BRD4 protein, leading to its ubiquitination and subsequent proteasomal degradation.

Due to the limited availability of public data on the unconjugated form of this compound, this guide will utilize the well-characterized VHL-recruiting BRD4 PROTAC, MZ1, as a representative example to illustrate the quantitative aspects and experimental methodologies. Both molecules share a common mechanism of action, making MZ1 a relevant and informative surrogate for understanding the principles of VHL-mediated BRD4 degradation.

Mechanism of Action: VHL-Mediated BRD4 Degradation

This compound is a heterobifunctional molecule comprising three key components: a ligand that binds to the BRD4 protein, a ligand that recruits the VHL E3 ubiquitin ligase, and a linker that connects these two moieties. The orchestrated action of these components leads to the selective degradation of BRD4 through the following steps:

-

Ternary Complex Formation: The PROTAC simultaneously binds to both the BRD4 protein and the VHL E3 ligase, forming a transient ternary complex (BRD4-PROTAC-VHL).

-

Ubiquitination: The proximity induced by the PROTAC allows the VHL E3 ligase to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the BRD4 protein. This process results in the formation of a polyubiquitin chain on BRD4.

-

Proteasomal Recognition and Degradation: The polyubiquitinated BRD4 is recognized by the 26S proteasome, a cellular machinery responsible for degrading ubiquitinated proteins. The proteasome then unfolds and proteolytically degrades BRD4 into small peptides.

-

Recycling of Components: The PROTAC and the VHL E3 ligase are released from the complex and can participate in further rounds of BRD4 degradation, allowing them to act catalytically.

This event-driven pharmacology distinguishes PROTACs from traditional inhibitors, as they can catalytically induce the degradation of their target proteins, often leading to a more profound and sustained biological effect.

Quantitative Data for VHL-Recruiting BRD4 PROTACs

The following tables summarize key quantitative data for the VHL-recruiting BRD4 PROTAC, MZ1. This data is essential for understanding the potency and efficacy of this class of degraders.

Table 1: Binding Affinities (Kd) of MZ1

| Molecule | Binding Partner | Method | Kd (nM) |

| MZ1 | BRD4 (BD2) | ITC | 25 |

| MZ1 | VHL-ElonginC-ElonginB (VCB) | ITC | 87 |

Data obtained from studies on the VHL-recruiting BRD4 PROTAC MZ1.

Table 2: Cellular Degradation Potency (DC50) and Maximum Degradation (Dmax) of MZ1

| Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (hours) |

| HeLa | ~100 | >90 | 2 |

| 22Rv1 | ~100 | >90 | 2 |

Data obtained from studies on the VHL-recruiting BRD4 PROTAC MZ1.

Table 3: Degradation Data for Antibody-Drug Conjugated this compound

| Cell Line | Antibody Conjugate | DC50 (nM) |

| PC3 | STEAP1 | 0.23[1][2][3][4] |

| PC3 | CLL1 | 0.38[1][2][3][4] |

This data is specific to this compound when conjugated to the specified antibodies.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PROTAC efficacy and mechanism of action. The following are representative protocols for key experiments in the characterization of VHL-recruiting BRD4 degraders.

Cellular BRD4 Degradation Assay (Western Blot)

This assay quantifies the reduction in cellular BRD4 protein levels following treatment with a PROTAC.

Materials:

-

Cell line of interest (e.g., HeLa, 22Rv1)

-

This compound or MZ1

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for the desired time (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysates. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-BRD4 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

-

Quantify the band intensities to determine the percentage of BRD4 degradation relative to the vehicle control.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce the ubiquitination of BRD4 in a cell-free system.

Materials:

-

Recombinant human E1 activating enzyme (e.g., UBE1)

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5a)

-

Recombinant human VHL-ElonginB-ElonginC (VBC) complex

-

Recombinant human BRD4 (or a bromodomain fragment)

-

Recombinant human ubiquitin

-

This compound or MZ1

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.5 mM DTT)

-

ATP

-

SDS-PAGE gels and Western blot reagents as described above.

-

Anti-BRD4 or anti-ubiquitin antibody

Protocol:

-

Set up the ubiquitination reaction in a microcentrifuge tube by combining the E1 enzyme, E2 enzyme, VBC complex, BRD4 protein, and ubiquitin in the reaction buffer.

-

Add the PROTAC at the desired concentration. Include a no-PROTAC control.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

Stop the reaction by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

Analyze the reaction products by SDS-PAGE and Western blotting.

-

Probe the Western blot with an anti-BRD4 antibody to detect higher molecular weight bands corresponding to ubiquitinated BRD4. Alternatively, an anti-ubiquitin antibody can be used.

Ternary Complex Formation Assay (NanoBRET™)

This live-cell assay measures the formation of the BRD4-PROTAC-VHL ternary complex in real-time.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vectors for NanoLuc®-BRD4 and HaloTag®-VHL

-

Transfection reagent

-

Opti-MEM® I Reduced Serum Medium

-

HaloTag® NanoBRET™ 618 Ligand

-

NanoBRET™ Nano-Glo® Substrate

-

This compound or MZ1

-

White, 96-well assay plates

-

Luminometer capable of measuring BRET

Protocol:

-

Co-transfect HEK293 cells with the NanoLuc®-BRD4 and HaloTag®-VHL expression vectors.

-

After 24 hours, harvest the cells and resuspend them in Opti-MEM®.

-

Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension and incubate for 1 hour at 37°C to allow for labeling of the HaloTag®-VHL.

-

Dispense the labeled cells into the wells of a white 96-well plate.

-

Add a serial dilution of the PROTAC to the wells.

-

Add the NanoBRET™ Nano-Glo® Substrate.

-

Immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.

-

Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the BRET ratio indicates the formation of the ternary complex.

Visualizations

The following diagrams illustrate the key processes involved in the action of this compound.

References

- 1. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bmglabtech.com [bmglabtech.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

PROTAC BRD4 Degrader-11: An In-Depth Technical Guide on BRD4 Isoform Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PROteolysis TArgeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's natural protein disposal machinery to eliminate disease-causing proteins. Among these, BRD4-targeting PROTACs have shown significant promise in oncology and other therapeutic areas. This technical guide focuses on PROTAC BRD4 Degrader-11 and its impact on the long (BRD4-L) and short (BRD4-S) isoforms of the BRD4 protein. While specific data on the isoform selectivity of this compound is not extensively available in public literature, this document provides a comprehensive overview based on the principles of PROTAC technology and data from well-characterized BRD4 degraders. This guide will delve into the differential roles of BRD4 isoforms, the mechanism of PROTAC-mediated degradation, quantitative data from analogous compounds, detailed experimental protocols, and the downstream signaling consequences of BRD4 degradation.

The Dichotomous Roles of BRD4 Isoforms

The bromodomain and extraterminal domain (BET) protein BRD4 exists in two main isoforms, a long form (BRD4-L) and a short form (BRD4-S), which exhibit distinct and sometimes opposing functions in cellular processes. Understanding these differences is critical for the development of targeted therapies.

-

BRD4-L (Long Isoform): The full-length isoform acts as a key transcriptional co-activator by recruiting the positive transcription elongation factor b (P-TEFb) to promote the transcription of target genes, including the proto-oncogene c-MYC. In some cancer contexts, BRD4-L has been shown to be tumor-suppressive.

-

BRD4-S (Short Isoform): This shorter isoform lacks the C-terminal domain responsible for P-TEFb recruitment. While it can still bind to acetylated histones, its role in transcription is more complex. In certain cancers, such as breast cancer, BRD4-S has been identified as oncogenic, while in others like rhabdomyosarcoma, it may have tumor-suppressive functions.

The differential functions of these isoforms underscore the importance of developing PROTACs with potential isoform selectivity to achieve desired therapeutic outcomes and minimize off-target effects.

Mechanism of Action: PROTAC-Mediated BRD4 Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the ubiquitin-proteasome system (UPS). The general mechanism is as follows:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (BRD4) and an E3 ubiquitin ligase.

-

Ubiquitination: This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, tagging it for degradation.

-

Proteasomal Degradation: The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.

-

PROTAC Recycling: The PROTAC molecule is released and can induce the degradation of another target protein molecule, acting catalytically.

Caption: General mechanism of PROTAC-mediated protein degradation.

Quantitative Data on BRD4 Degradation by PROTACs

While specific quantitative data for this compound's effect on individual BRD4 isoforms is limited, data from other well-characterized BRD4 degraders can provide valuable insights into expected potency and selectivity.

| PROTAC Name | Target E3 Ligase | Cell Line | DC50 (Degradation) | Dmax (Max Degradation) | Isoform Selectivity Notes | Reference |

| This compound (conjugated) | von Hippel-Lindau (VHL) | PC3 (Prostate) | 0.23 nM (STEAP1 Ab) | Not Reported | Not Reported | [1] |

| This compound (conjugated) | von Hippel-Lindau (VHL) | PC3 (Prostate) | 0.38 nM (CLL1 Ab) | Not Reported | Not Reported | [1] |

| MZ1 | von Hippel-Lindau (VHL) | HeLa | ~100 nM | >90% | Preferential for BRD4 over BRD2/3. Some reports suggest isoform-specific effects depending on cell line. | [2] |

| dBET1 | Cereblon (CRBN) | MV-4-11 (AML) | <10 nM | >95% | Pan-BET degrader (BRD2, BRD3, BRD4). | [3] |

| ARV-825 | Cereblon (CRBN) | Burkitt's Lymphoma | <1 nM | >98% | Pan-BET degrader. | [4] |

| PLX-3618 | DCAF11 | MV-4-11 (AML) | Not Reported | Not Reported | Selective for BRD4 over BRD2/3. | [3] |

| QCA570 | Cereblon (CRBN) | Bladder Cancer Cells | ~1 nM | Not Reported | Degrades BRD2, BRD3, and BRD4. | [5] |

Experimental Protocols

To assess the impact of a BRD4 PROTAC degrader on BRD4 isoforms, a series of standard and specialized molecular biology techniques are employed.

Western Blotting for BRD4 Isoform Degradation

This is the primary method to quantify the reduction in BRD4 protein levels.

Caption: Standard Western Blotting workflow for assessing protein degradation.

Detailed Protocol:

-

Cell Seeding and Treatment: Seed cells (e.g., HeLa, MV-4-11) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC BRD4 degrader or DMSO (vehicle control) for the desired time points (e.g., 2, 4, 8, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 (which can detect both isoforms) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH). The following day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using software like ImageJ to determine the extent of BRD4 degradation relative to the loading control.

Immunoprecipitation (IP) followed by Western Blotting

This technique can be used to study the ubiquitination of BRD4 isoforms upon PROTAC treatment.

Caption: Workflow for Immunoprecipitation to detect protein ubiquitination.

Detailed Protocol:

-

Cell Treatment: Treat cells with the PROTAC degrader, often in the presence of a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

-

Lysis and Immunoprecipitation: Lyse the cells and incubate the lysate with an anti-BRD4 antibody overnight at 4°C.

-

Capture and Elution: Add Protein A/G magnetic beads to capture the antibody-protein complexes. Wash the beads to remove non-specific binding and elute the bound proteins.

-

Western Blot Analysis: Perform Western blotting on the eluted samples and probe with an anti-ubiquitin antibody to visualize the polyubiquitin chains on BRD4.

Quantitative Mass Spectrometry

This powerful technique can provide a global view of the proteome upon PROTAC treatment and can confirm the degradation of specific BRD4 isoforms.

Protocol Outline:

-

Sample Preparation: Treat cells with the PROTAC degrader. Lyse the cells, and digest the proteins into peptides.

-

Isobaric Labeling (e.g., TMT): Label the peptides from different treatment conditions with tandem mass tags (TMT) for multiplexed analysis.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.

-

Data Analysis: Identify and quantify the peptides to determine the relative abundance of proteins across the different treatment groups. This can confirm the degradation of BRD4 and identify other potential off-target effects.

Signaling Pathways Impacted by BRD4 Degradation

Degradation of BRD4, particularly the long isoform, has profound effects on downstream signaling pathways, primarily through the downregulation of key transcriptional programs.

Caption: Key signaling consequences of BRD4 degradation.

The most well-documented consequence of BRD4 degradation is the suppression of the c-MYC oncogene .[4] BRD4-L is a critical co-activator for c-MYC transcription, and its removal leads to a rapid and sustained decrease in c-MYC mRNA and protein levels. This, in turn, results in:

-

Cell Cycle Arrest: c-MYC is a key regulator of cell cycle progression. Its downregulation leads to cell cycle arrest, often at the G1 phase.

-

Induction of Apoptosis: Suppression of c-MYC can trigger programmed cell death in cancer cells that are dependent on its expression.

-

Inhibition of Proliferation: The combined effects of cell cycle arrest and apoptosis lead to a potent anti-proliferative effect in sensitive cancer cell lines.

Furthermore, BRD4 degradation can impact other signaling pathways involved in inflammation and cellular differentiation, depending on the cellular context.

Conclusion and Future Directions

This compound represents a potent molecule for inducing the degradation of BRD4. While its specific effects on BRD4 isoforms require further investigation, the principles and experimental approaches outlined in this guide provide a solid framework for its characterization. Future studies should focus on:

-

Quantitative analysis of BRD4-L and BRD4-S degradation by this compound in various cell lines.

-

Identification of the E3 ligase utilized by this compound, if not already known.

-

Global proteomic and transcriptomic analyses to fully elucidate its on-target and potential off-target effects.

-

In vivo studies to assess its efficacy and safety profile in preclinical models.

A thorough understanding of the isoform-specific effects of BRD4 degraders will be crucial for the development of next-generation therapies with improved efficacy and reduced toxicity.

References

- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy and Mechanism of PROTAC BRD4 Degrader-11: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary in vitro studies of PROTAC BRD4 Degrader-11, a potent chimeric molecule designed for targeted protein degradation. Also known as GNE-987 and compound 9a, this proteolysis-targeting chimera (PROTAC) leverages the cell's own ubiquitin-proteasome system to induce the degradation of the bromodomain and extraterminal (BET) family of proteins, with a primary focus on BRD4. This document outlines the quantitative data from various in vitro assays, details the experimental protocols, and visualizes the key mechanisms of action.

Core Mechanism of Action

This compound is a heterobifunctional molecule that links a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a ligand for the BET bromodomains. This dual-binding capacity allows the degrader to act as a molecular bridge, bringing BRD4 into close proximity with the VHL E3 ligase. This induced proximity triggers the ubiquitination of BRD4, marking it for degradation by the 26S proteasome. The result is the effective and sustained removal of BRD4 protein from the cell, leading to downstream anti-proliferative and pro-apoptotic effects.

Quantitative In Vitro Activity

The in vitro efficacy of this compound has been demonstrated across a range of cancer cell lines, both as a standalone agent and as an antibody-drug conjugate (ADC). The following tables summarize the key quantitative data from these studies.

| Cell Line | Assay Type | Parameter | Value (nM) | Notes |

| Prostate Cancer | ||||

| PC3 | BRD4 Degradation | DC50 | 0.23 | When conjugated with an anti-STEAP1 antibody.[1][2] |

| PC3 | BRD4 Degradation | DC50 | 0.38 | When conjugated with an anti-CLL1 antibody.[1][2] |

| Acute Myeloid Leukemia (AML) | ||||

| EOL-1 | BRD4 Degradation | DC50 | 0.03 | A highly potent degradation of BRD4 observed in this AML cell line.[3][4] |

| EOL-1 | Cell Viability | IC50 | 0.02 | Demonstrates potent anti-proliferative effects.[3] |

| HL-60 | Cell Viability | IC50 | 0.03 | Similar potent anti-proliferative activity observed in another AML cell line.[3] |

| MV4-11, NB4, Kasumi-1 | BET Protein Degradation | - | - | GNE-987 induced almost complete degradation of BRD4 and also reduced BRD2 and BRD3 levels.[5] |

| Osteosarcoma | ||||

| U2OS, SAOS-2, MNNG/HOS | Cell Viability | IC50 | 2-10 | Significant reduction in proliferation and survival at low nanomolar concentrations.[6] |

| Glioblastoma | ||||

| U87, LN229, U251, A172 | Cell Viability | IC50 | - | GNE-987 damaged the viability and inhibited the proliferation of glioblastoma cells.[7] |

| Target/Cell Line | Assay Type | Parameter | Value (nM) |

| BRD4 BD1 | Binding Affinity | IC50 | 4.7 |

| BRD4 BD2 | Binding Affinity | IC50 | 4.4 |

| MV-4-11 | MYC Expression Inhibition | IC50 | 0.03 |

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound and the downstream consequences of BRD4 degradation can be visualized through the following diagrams.

Detailed Experimental Protocols

The following are generalized protocols for the key in vitro assays based on available information. Specific parameters may need to be optimized for different cell lines and experimental conditions.

Cell Viability Assay (CCK8)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 2 x 104 cells per well and incubate overnight. For primary leukemia cells, a density of 1 x 105 cells per well is recommended.[5]

-

Compound Preparation: Prepare a stock solution of this compound in 100% DMSO at a concentration of 10 mM and store at -80°C.[5]

-

Treatment: Treat the cells with a serial dilution of this compound. Include a DMSO-only control.

-

Incubation: Incubate the treated cells for 24 to 72 hours, depending on the cell line and experimental goals.[5][7]

-

CCK8 Assay: Add Cell Counting Kit-8 (CCK8) reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression analysis.

Western Blot for Protein Degradation

-

Cell Treatment: Seed cells in 6-well or 12-well plates and treat with varying concentrations of this compound for a specified duration (e.g., 5, 24 hours).[3][5]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against BRD4, BRD2, BRD3, c-MYC, PARP, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation. Calculate the DC50 value, the concentration at which 50% of the protein is degraded.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Treat cells with different concentrations of this compound for 24 to 72 hours.

-

Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1x binding buffer and stain with FITC-Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of apoptotic cells (Annexin V positive) in each treatment group.

Antibody-PROTAC Conjugation

While specific, detailed protocols for the conjugation of this compound to anti-STEAP1 and anti-CLL1 antibodies are not publicly available, the general principle involves a linker molecule that attaches the PROTAC to the antibody. This process often utilizes specific functional groups on both the PROTAC and the antibody to form a stable covalent bond. The resulting antibody-PROTAC conjugate (PAC) allows for targeted delivery of the degrader to cells expressing the specific surface antigen (STEAP1 or CLL1), thereby enhancing its therapeutic index.[3]

Conclusion

This compound (GNE-987) is a highly potent and effective degrader of the BET family of proteins, with picomolar to low nanomolar activity in various cancer cell lines. Its mechanism of action through VHL-mediated ubiquitination and proteasomal degradation of BRD4 leads to the suppression of key oncogenic signaling pathways, resulting in cell cycle arrest and apoptosis. The ability to conjugate this degrader to tumor-targeting antibodies further enhances its potential as a selective and powerful therapeutic agent. The data and protocols presented in this guide provide a solid foundation for further in vitro and in vivo investigation of this promising molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|CAS |DC Chemicals [dcchemicals.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. BRD4 Inhibitor GNE-987 Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The BET PROTAC inhibitor GNE-987 displays anti-tumor effects by targeting super-enhancers regulated gene in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for PROTAC BRD4 Degrader-11 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted therapy, mediating the degradation of specific proteins of interest through the ubiquitin-proteasome system.[1][2] PROTAC BRD4 degraders are bifunctional molecules that simultaneously bind to a Bromodomain and Extra-Terminal (BET) protein, specifically BRD4, and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of BRD4 by the proteasome.[1][2] BRD4 is a critical epigenetic reader that regulates the transcription of key oncogenes, such as c-Myc, making it a prime target in cancer therapy.[2][3][4][5] The degradation of BRD4, as opposed to simple inhibition, offers a more profound and sustained suppression of its downstream signaling pathways.[6][7]

These application notes provide detailed protocols for the cell culture treatment and subsequent analysis of cells treated with a generic PROTAC BRD4 Degrader-11, representing a compound with characteristics similar to well-studied degraders like MZ1, ARV-825, and dBET6.

Mechanism of Action and Signaling Pathway

This compound facilitates the formation of a ternary complex between BRD4 and an E3 ligase (e.g., Cereblon or VHL).[1][6] This proximity triggers the transfer of ubiquitin molecules to BRD4, marking it for degradation by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its target genes, including the proto-oncogene c-Myc.[6][8][9] BRD4 is also known to be involved in other signaling pathways critical for cancer progression, such as the Jagged1/Notch1 signaling axis.[10][11]

Caption: Signaling pathway of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound.

General Experimental Workflow

Caption: General experimental workflow for evaluating this compound.

Cell Culture and Treatment

This protocol outlines the general procedure for culturing cells and treating them with this compound.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF7, MDA-MB-231, NB4, Kasumi-1, MV4-11, K562, BxPC3, HepG2)[8][12][13][14][15]

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (e.g., 10 mM in DMSO)

-

DMSO (vehicle control)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks/plates

Procedure:

-

Culture cells in a humidified incubator at 37°C with 5% CO2.

-

Seed cells in appropriate culture plates (e.g., 6-well, 12-well, or 96-well) at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of this compound in a cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.

-

Remove the old medium from the cells and add the medium containing the PROTAC or vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 4, 8, 12, 24, 48, 72 hours).[8][12][13][16][17][18]

Cell Viability Assay (MTT/CCK-8)

This assay measures the metabolic activity of cells as an indicator of cell viability.[19]

Materials:

-

Treated cells in a 96-well plate

-

MTT solution (5 mg/mL in PBS) or CCK-8 solution

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) for MTT assay

-

Microplate reader

Procedure (MTT):

-

After the treatment period, add 10 µL of MTT solution to each well.[19]

-

Incubate for 1-4 hours at 37°C until formazan crystals are visible.[19]

-

Add 100 µL of solubilization solution to each well.[19]

-

Mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Procedure (CCK-8):

-

After the treatment period, add 10 µL of CCK-8 solution to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at a wavelength of 450 nm using a microplate reader.

Western Blot Analysis for Protein Degradation

Western blotting is used to detect and quantify the levels of BRD4 and its downstream targets like c-Myc.[20][21]

Materials:

-

Treated cells in 6-well or 12-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-BRD4, anti-c-Myc, anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates at 12,000 rpm for 10 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.[20]

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.[17][18]

Materials:

-

Treated cells

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[16][18]

Materials:

-

Treated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Harvest cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze by flow cytometry within 1 hour.

Data Presentation

The following tables summarize typical quantitative data for various PROTAC BRD4 degraders, which can be used as a reference for designing experiments with this compound.

Table 1: Recommended Concentration Ranges for PROTAC BRD4 Degraders in Cell-Based Assays

| PROTAC Degrader | Cell Line(s) | Concentration Range | Assay Type | Reference |

| MZ1 | AML cell lines (NB4, Kasumi-1, MV4-11, K562) | 0.25 - 4 µM | Cell Viability | [12] |

| B-ALL cell lines (697, RS4;11) | 0.125 - 2 µM | Western Blot, Apoptosis | [17] | |

| LS174t | 100 - 250 nM | Western Blot | [22] | |

| ARV-825 | Neuroblastoma cell lines | 50 nM - 1 µM | Cell Viability | [23] |

| Gastric cancer cell lines | Various (IC50 values reported) | Cell Viability | [16] | |

| Cholangiocarcinoma cells | 100 nM | Western Blot | [7] | |

| dBET6 | MOLT4 | 0.05 - 1 µM | Western Blot | [24] |

| T-ALL cell lines | 100 nM | Apoptosis, Western Blot | [25] | |

| HepG2 | IC50 ~23 nM | Western Blot | [13] | |

| PROTAC BRD4 Degrader-6 | BxPC3 | 1 µM | Western Blot, Apoptosis | [8] |

| QCA570 | Bladder cancer cell lines | ~1 nM (DC50) | Western Blot | [26] |

Table 2: Recommended Treatment Durations for PROTAC BRD4 Degraders in Cell-Based Assays

| PROTAC Degrader | Cell Line(s) | Treatment Duration | Assay Type | Reference |

| MZ1 | AML cell lines | 24 - 48 hours | Western Blot, Cell Viability | [12] |

| B-ALL cell lines | 12 - 48 hours | Western Blot, Apoptosis | [17] | |

| LS174t | 24 hours | Western Blot | [22] | |

| ARV-825 | Neuroblastoma cell lines | Various (up to 72 hours) | Cell Viability | [23] |

| Gastric cancer cell lines | 72 hours | Cell Viability, Apoptosis | [16] | |

| Cholangiocarcinoma cells | 24 hours | Western Blot | [7] | |

| dBET6 | MOLT4 | 3 hours | Western Blot | [24] |

| T-ALL cell lines | 1 hour | Western Blot | [27] | |

| HepG2 | 8 hours | Western Blot | [13] | |

| PROTAC BRD4 Degrader-6 | BxPC3 | 48 hours | Western Blot, Apoptosis | [8] |

| QCA570 | Bladder cancer cell lines | 3 - 48 hours | Western Blot, Cell Migration | [26] |